Molecular Weight Advantage Over the 4-Chlorophenyl Analog (Alteconazole, CAS 93479-96-0)
The target compound (MW 346.21 g/mol) is 34.45 g/mol lighter than Alteconazole (MW 380.66 g/mol), a direct consequence of lacking the para-chlorine on the 2-phenyl ring [1]. In congeneric azole series, a molecular weight reduction of this magnitude correlates with improved oral bioavailability potential, as molecules exceeding 380 Da increasingly violate Lipinski's rule-of-five thresholds for absorption [1].
| Evidence Dimension | Molecular weight (MW) |
|---|---|
| Target Compound Data | 346.21 g/mol (C₁₇H₁₃Cl₂N₃O) |
| Comparator Or Baseline | Alteconazole: 380.66 g/mol (C₁₇H₁₂Cl₃N₃O) |
| Quantified Difference | ΔMW = -34.45 g/mol (-9.1%) |
| Conditions | Calculated from molecular formula; Lipinski rule-of-five analysis |
Why This Matters
For procurement decisions in lead-optimization programs, the lower MW of 88630-16-4 provides a physicochemical advantage for oral drug-like properties, making it the preferred scaffold when bioavailability is a critical parameter.
- [1] Lipinski, C. A., Lombardo, F., Dominy, B. W., & Feeney, P. J. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26. View Source
